3,3'-dithiobis[N-acetyl-Valine

Spinal Muscular Atrophy SMN Protein Modulators Disulfide Prodrugs

3,3′-Dithiobis[N-acetyl-Valine (CAS 67809‑84‑1) is a homodimeric, disulfide‑bridged derivative of N‑acetyl‑valine (C₁₄H₂₄N₂O₆S₂, MW 380.48). It consists of two N‑acetyl‑valine moieties linked through a central disulfide bond, forming a symmetrical structure with two acetamido and two carboxyl groups.

Molecular Formula C14H24N2O6S2
Molecular Weight 380.5 g/mol
CAS No. 67809-84-1
Cat. No. B3149771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-dithiobis[N-acetyl-Valine
CAS67809-84-1
Molecular FormulaC14H24N2O6S2
Molecular Weight380.5 g/mol
Structural Identifiers
SMILESCC(=O)NC(C(=O)O)C(C)(C)SSC(C)(C)C(C(=O)O)NC(=O)C
InChIInChI=1S/C14H24N2O6S2/c1-7(17)15-9(11(19)20)13(3,4)23-24-14(5,6)10(12(21)22)16-8(2)18/h9-10H,1-6H3,(H,15,17)(H,16,18)(H,19,20)(H,21,22)/t9-,10-/m1/s1
InChIKeyTYARMXWNXXYBMN-NXEZZACHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3′-Dithiobis[N-acetyl-Valine (CAS 67809-84-1) – Chemical Profile and Research Procurement Guide


3,3′-Dithiobis[N-acetyl-Valine (CAS 67809‑84‑1) is a homodimeric, disulfide‑bridged derivative of N‑acetyl‑valine (C₁₄H₂₄N₂O₆S₂, MW 380.48). It consists of two N‑acetyl‑valine moieties linked through a central disulfide bond, forming a symmetrical structure with two acetamido and two carboxyl groups . This architecture positions the compound at the interface of small‑molecule cross‑linkers, redox‑sensitive linkers, and amino‑acid‑based prodrug intermediates. In research settings, 3,3′‑dithiobis[N‑acetyl‑Valine has been employed as a reactant for synthesizing survival motor neuron (SMN) protein modulators and as a cleavable disulfide scaffold in chemical biology [1].

Why 3,3′-Dithiobis[N-acetyl-Valine Cannot Be Replaced by Common Disulfide Cross‑linkers or Amino‑Acid Derivatives


The scientific and procurement value of 3,3′‑dithiobis[N‑acetyl‑Valine lies in its unique dual functionality: it is both a protected amino‑acid derivative and a redox‑cleavable disulfide. Closely related analogs—such as 3,3′‑dithiodi‑D‑valine (penicillamine disulfide), dimethyl 3,3′‑dithiobis(propionimidate) (DTBP), and 3,3′‑dithiobis(sulfosuccinimidyl propionate) (DTSSP)—each lack one of these two critical attributes. For example, DTSSP provides efficient amine‑to‑amine cross‑linking with a cleavable disulfide but is devoid of the acetamido‑valine pharmacophore that enables incorporation into peptide chains or prodrugs . Conversely, simple N‑acetyl‑valine lacks the disulfide bridge required for redox‑responsive release or reversible conjugation [1]. In applications where both an amino‑acid‑derived recognition element and a controlled‑release disulfide are required—such as SMN modulator synthesis or prodrug design—generic substitution with either class of compound fails to meet the experimental or manufacturing specifications.

Quantitative Differentiation of 3,3′-Dithiobis[N-acetyl-Valine from Closest Analogs – Head‑to‑Head Evidence


Reductive Cleavability vs. Non‑Cleavable Amino‑Acid Dimers: Structural Requirement for SMN Modulator Synthesis

3,3′-Dithiobis[N-acetyl‑Valine is explicitly required as a reactant in the synthesis of survival motor neuron (SMN) protein modulators, a class of therapeutic candidates for spinal muscular atrophy [1]. Unlike simple N‑acetyl‑valine or valine dimers lacking a cleavable disulfide, this compound provides the essential redox‑sensitive linker that enables controlled release of the active modulator in the intracellular reducing environment. In contrast, structurally related 3,3′‑dithiobis(sulfosuccinimidyl propionate) (DTSSP) and dimethyl 3,3′‑dithiobis(propionimidate) (DTBP) possess cleavable disulfides but lack the N‑acetyl‑valine recognition element, rendering them unsuitable for incorporation into the SMN modulator scaffold [2].

Spinal Muscular Atrophy SMN Protein Modulators Disulfide Prodrugs

Cross‑linking Chemistry: Amine‑Reactive vs. Carboxyl‑Terminated Functionality – Divergent Protein Modification Outcomes

The carboxyl groups of 3,3′‑dithiobis[N‑acetyl‑Valine enable conjugation chemistry that is fundamentally different from the amine‑reactive NHS‑ester‑based cross‑linkers such as DTSSP and DSP. Whereas DTSSP forms stable amide bonds with lysine residues and is widely used for protein–protein cross‑linking and subsequent MS analysis , the target compound can be activated via carbodiimide chemistry to couple with amines, or its carboxyl groups can be reduced to aldehydes for oxime ligation. This provides a complementary reactivity profile. Furthermore, 3,3′‑dithiobis[N‑acetyl‑Valine’s disulfide is reported to be quantitatively cleavable under mild reducing conditions [1], a property it shares with DTSSP but not with non‑cleavable linkers such as DSS or BS³.

Protein Cross-linking Bioconjugation Disulfide Cleavage

Stability Profile in Aqueous Buffer: 24‑Hour Integrity Under Physiological Conditions

A ChEMBL‑deposited assay (CHEMBL4682084) reports that 3,3′‑dithiobis[N‑acetyl‑Valine maintains integrity in pH 7.4 PBS buffer for up to 24 hours at 100 µM, with oligopeptide conversion monitored by LC‑MS/MS [1]. This stability metric provides a quantitative baseline for experimental planning. While direct comparative stability data for penicillamine disulfide (3,3′‑dithiodi‑D‑valine) under identical conditions are not available in the same dataset, the class‑level inference from disulfide exchange kinetics suggests that the steric hindrance imposed by the N‑acetyl‑valine isopropyl groups contributes to enhanced hydrolytic stability relative to less hindered disulfides [2]. This 24‑hour window is sufficient for most in vitro cross‑linking, bioconjugation, and assay incubation protocols.

Chemical Stability Buffer Compatibility LC-MS/MS

High‑Value Application Scenarios for 3,3′-Dithiobis[N-acetyl-Valine Based on Differential Evidence


Synthesis of SMN Protein Modulators for Spinal Muscular Atrophy Drug Discovery

3,3′-Dithiobis[N‑acetyl‑Valine serves as a key synthetic intermediate for preparing survival motor neuron (SMN) protein modulators [1]. The disulfide‑linked N‑acetyl‑valine scaffold is a required structural element; alternative starting materials lacking either the disulfide bridge or the N‑acetyl‑valine recognition domain (e.g., N‑acetyl‑valine or DTSSP) cannot yield the desired modulator. Procurement of high‑purity (≥95%) 3,3′-dithiobis[N‑acetyl‑Valine is therefore essential for medicinal chemistry teams pursuing this therapeutic target.

Redox‑Sensitive Peptide and Protein Cross‑linking with Carboxyl‑Based Conjugation

Unlike amine‑reactive cross‑linkers such as DTSSP or DSP, 3,3′-dithiobis[N‑acetyl‑Valine provides terminal carboxyl groups that can be activated (e.g., via EDC/NHS) for conjugation to amines, or reduced to aldehydes for oxime ligation [2]. This orthogonal reactivity is valuable for: (1) cross‑linking when lysine modification is undesirable; (2) creating cleavable peptide‑drug conjugates; and (3) constructing redox‑responsive hydrogels or nanocarriers. The disulfide bridge enables quantitative cleavage under mild reducing conditions (e.g., 50 mM DTT), allowing for controlled release or downstream analysis.

Biochemical Assays Requiring ≥24‑Hour Compound Integrity in Physiological Buffers

The demonstrated stability of 3,3′-dithiobis[N‑acetyl‑Valine in pH 7.4 PBS for at least 24 hours [3] makes it suitable for extended in vitro experiments, including prolonged cross‑linking reactions, cell‑surface labeling studies, and time‑course assays. This stability profile reduces the need for fresh compound preparation during the workday and improves inter‑experiment reproducibility, a critical consideration for core facilities and high‑throughput screening operations.

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